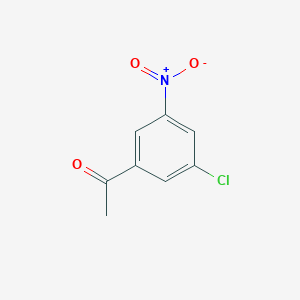

1-(3-Chloro-5-nitrophenyl)ethanone

Description

BenchChem offers high-quality 1-(3-Chloro-5-nitrophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloro-5-nitrophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-chloro-5-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3/c1-5(11)6-2-7(9)4-8(3-6)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRJODJMRMHUSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717336 | |

| Record name | 1-(3-Chloro-5-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207175-00-5 | |

| Record name | 1-(3-Chloro-5-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3-Chloro-5-nitrophenyl)ethanone (CAS: 1207175-00-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(3-Chloro-5-nitrophenyl)ethanone, a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This document moves beyond a simple recitation of facts to offer a deeper understanding of the compound's synthesis, reactivity, and potential applications, grounded in established chemical principles.

Introduction and Core Properties

1-(3-Chloro-5-nitrophenyl)ethanone, also known as 3'-chloro-5'-nitroacetophenone, is a substituted aromatic ketone.[1][2] Its molecular structure, featuring an acetophenone core with chloro and nitro substituents at the meta positions, imparts a unique reactivity profile that makes it a valuable building block in organic synthesis.[1] The electron-withdrawing nature of both the chloro and nitro groups significantly influences the chemical behavior of the aromatic ring and the acetyl group.

Table 1: Physicochemical Properties of 1-(3-Chloro-5-nitrophenyl)ethanone

| Property | Value | Source |

| CAS Number | 1207175-00-5 | [2] |

| Molecular Formula | C₈H₆ClNO₃ | [2] |

| Molecular Weight | 199.59 g/mol | [2] |

| Predicted Boiling Point | 274.8±25.0 °C | [2] |

| Predicted Density | 1.378±0.06 g/cm³ | [2] |

| Storage Conditions | Room temperature, sealed, dry | [2] |

Synthesis and Mechanism

The most logical and established synthetic route to 1-(3-Chloro-5-nitrophenyl)ethanone is the electrophilic aromatic substitution, specifically the nitration of 3'-chloroacetophenone. The acetyl and chloro groups are meta- and ortho,para-directing groups, respectively. In this case, the directing effects lead to the introduction of the nitro group at the 5-position.

Conceptual Synthesis Workflow

Caption: Synthetic workflow for 1-(3-Chloro-5-nitrophenyl)ethanone.

Detailed Experimental Protocol (Adapted from a similar nitration)

This protocol is adapted from the well-established nitration of acetophenone and is expected to yield the desired product with high efficiency.

Materials:

-

3'-Chloroacetophenone

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ethanol

-

Ice

-

Activated Carbon

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Büchner funnel and flask

-

Beakers

-

Mortar and pestle

Procedure:

-

Preparation of the Reaction Mixture: In a 250 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, add 37 mL of concentrated sulfuric acid.

-

Cooling: Cool the flask in an ice-salt bath until the internal temperature drops to 0 °C.

-

Addition of Substrate: While maintaining the temperature between 0-5 °C, slowly add 0.125 mol of 3'-chloroacetophenone dropwise with continuous stirring.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 10 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Nitration: Cool the reaction mixture to -7 °C. Slowly add the cooled nitrating mixture dropwise over a period of 30 minutes, ensuring the temperature does not exceed 0 °C.

-

Reaction Completion: After the addition is complete, continue stirring for an additional 10 minutes while maintaining the low temperature.

-

Quenching: Pour the reaction mixture slowly and with vigorous stirring onto a mixture of 165 g of crushed ice in 375 mL of water. A yellow solid product will precipitate.

-

Isolation and Washing: Once the ice has melted, filter the solid product using a Büchner funnel. Wash the crude product with two portions of 75 mL of cold water.

-

Preliminary Purification: Transfer the crude product to a beaker and triturate with 8 mL of ethanol. Filter and press the solid to remove as much liquid as possible.

-

Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol (approximately 25-35 mL) and add a small amount of activated carbon. Hot filter the solution into a beaker of cold water with vigorous stirring.

-

Final Isolation and Drying: After allowing the purified product to crystallize, collect the yellow crystals by filtration, wash with a small amount of cold water, and air dry.

Chemical Reactivity and Synthetic Utility

The presence of the chloro, nitro, and acetyl groups on the aromatic ring dictates the reactivity of 1-(3-Chloro-5-nitrophenyl)ethanone, making it a versatile intermediate.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, opening up a wide range of subsequent derivatizations, such as diazotization followed by Sandmeyer reactions.

-

Reactions of the Acetyl Group: The methyl group of the acetyl moiety can undergo condensation reactions, such as aldol condensations, to build more complex carbon skeletons. The carbonyl group itself can be reduced to a secondary alcohol.

-

Nucleophilic Aromatic Substitution: While the ring is electron-deficient, the presence of the nitro group can activate the chloro substituent towards nucleophilic aromatic substitution under specific conditions.

Logical Relationship of Functional Group Transformations

Caption: Potential reaction pathways for 1-(3-Chloro-5-nitrophenyl)ethanone.

Applications in Drug Discovery and Development

1-(3-Chloro-5-nitrophenyl)ethanone serves as a crucial starting material or intermediate in the synthesis of a variety of biologically active molecules.[1] Its utility is particularly noted in the development of:

-

Antimicrobial Agents: The chloro and nitro functional groups are common pharmacophores in antimicrobial drug candidates. This compound provides a scaffold for the synthesis of novel antibiotics.[1]

-

Agrochemicals: It is employed in the production of herbicides and pesticides, contributing to crop protection.[1]

-

Specialty Chemicals: Its reactivity also lends itself to the synthesis of dyes, pigments, and specialty polymers.[1]

Spectroscopic and Analytical Data (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | Aromatic protons would appear as multiplets in the downfield region (δ 7.5-8.5 ppm). The methyl protons of the acetyl group would be a singlet at approximately δ 2.6 ppm. |

| ¹³C NMR | The carbonyl carbon would be significantly downfield (~195 ppm). Aromatic carbons would appear in the δ 120-150 ppm region, with carbons attached to the nitro and chloro groups showing distinct shifts. The methyl carbon would be around δ 27 ppm. |

| IR Spectroscopy | Strong C=O stretch around 1700 cm⁻¹. Characteristic N-O stretching bands for the nitro group around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). C-Cl stretching in the fingerprint region. |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z 199. A prominent fragment would be the loss of the methyl group ([M-15]⁺) at m/z 184. |

Safety and Handling

Based on safety data for similar compounds, 1-(3-Chloro-5-nitrophenyl)ethanone should be handled with care.[3]

-

Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[3]

-

Precautions: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Wash hands thoroughly after handling.[3]

-

Storage: Store in a cool, dry place in a tightly sealed container.[2]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

1-(3-Chloro-5-nitrophenyl)ethanone is a chemical intermediate of significant value in the fields of medicinal chemistry and materials science. Its synthesis via the nitration of 3'-chloroacetophenone is a robust and scalable process. The compound's rich reactivity, stemming from its trifunctional nature, allows for a diverse range of chemical transformations, making it a key building block for the synthesis of complex target molecules. For researchers and developers in the pharmaceutical and agrochemical sectors, a thorough understanding of this compound's properties and reactivity is essential for leveraging its full potential in the creation of novel and effective products.

References

- EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS - Acta Chemica Malaysia. (URL: not available)

- Proton NMR chemical shifts and coupling constants for brain metabolites. (URL: not available)

- SUPPLEMENTARY DATA - The Royal Society of Chemistry. (URL: not available)

-

1-(3-Chloro-5-nitrophenyl)ethanone - MySkinRecipes. (URL: [Link])

- Welcome To Hyma Synthesis Pvt. Ltd. (URL: not available)

-

5'-Chloro-2'-hydroxy-3'-nitroacetophenone - PubChem. (URL: [Link])

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (URL: [Link])

-

Synthesis of 3-nitroacetophenone - IS MUNI. (URL: [Link])

- Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one deriv

-

Eco-friendly Synthesis of 3-Chloro -4-(3- Nitrophenyl)-1-Phenyl-azetidin-2-One | Prime Scholars. (URL: [Link])

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (URL: not available)

-

3',4'-Dichloro-5'-nitroacetophenone | C8H5Cl2NO3 | CID 20505030 - PubChem. (URL: [Link])

- Table of Characteristic IR Absorptions. (URL: not available)

-

Ethanone, 1-(3-nitrophenyl)- - the NIST WebBook. (URL: [Link])

- MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (URL: not available)

-

Retrosynthesis of 1-(3-chloro-5-nitrophenyl)-2,2-dimethylpropan-1-one. (URL: [Link])

-

Interpreting IR Spectra - Chemistry Steps. (URL: [Link])

- CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone - Google P

-

Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry - YouTube. (URL: [Link])

-

Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1) - Cheméo. (URL: [Link])

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (URL: [Link])

-

Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives - ResearchGate. (URL: [Link])

-

1-(3-Chlorophenyl)ethanone | C8H7ClO | CID 14933 - PubChem. (URL: [Link])

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (URL: [Link])

- 1H NMR Spectroscopy. (URL: not available)

-

Introduction to IR Spectroscopy: How to Read an Infrared Spectroscopy Graph - YouTube. (URL: [Link])

Sources

Technical Whitepaper: Reactivity Profile and Stability Protocols for 1-(3-Chloro-5-nitrophenyl)ethanone

[1]

Executive Summary

1-(3-Chloro-5-nitrophenyl)ethanone (CAS: 1207175-00-5) represents a critical scaffold in the synthesis of next-generation kinase inhibitors and agrochemicals.[1] Its utility stems from its trifunctional nature : a ketone handle for condensation, a nitro group for reduction/annulation, and a chlorine atom for metal-catalyzed coupling.[1]

However, this molecule presents a specific "meta-constraint" challenge. Unlike typical substrates where electron-withdrawing groups (EWG) activate nucleophilic aromatic substitution (SNAr) at ortho or para positions, the meta relationship between the chlorine and nitro groups in this scaffold renders standard SNAr pathways kinetically inaccessible.[2] This guide details the specific protocols required to navigate this reactivity landscape, ensuring high chemoselectivity and process safety.

Structural Analysis & Electronic Properties[2]

The reactivity of 1-(3-Chloro-5-nitrophenyl)ethanone is dictated by the electronic interplay of its three substituents on the benzene ring.[1]

Electronic Deactivation[2]

-

Nitro Group (

): A strong -

Acetyl Group (

): A moderate EWG located at the 1-position.[2] -

Chloro Group (

): A weak deactivator (inductive withdrawal) but ortho/para director, located at the 3-position.[2]

The "Meta-Lock" Phenomenon: In standard SNAr reactions (e.g., displacing Cl with an amine), the intermediate Meisenheimer complex is stabilized by resonance only if the EWG is ortho or para to the leaving group.[2] Here, the nitro and acetyl groups are meta to the chlorine. Consequently, the negative charge in the transition state cannot be delocalized onto the oxygen atoms of the nitro or carbonyl groups.[1]

Synthesis & Production Pathways

The most robust synthesis avoids direct nitration of 3-chloroacetophenone, which yields inseparable regioisomers.[1] Instead, a "Sandmeyer Sequence" ensures regiochemical purity.

The "Sandmeyer Sequence" Workflow

Figure 1: High-fidelity synthesis route ensuring 1,3,5-substitution pattern.

Critical Control Point: The reduction of 3,5-dinitroacetophenone (Inter1) must be stoichiometric. Using excess reducing agent will reduce both nitro groups to the diamine, destroying the scaffold's asymmetry.

Reactivity Profile & Chemoselectivity

The molecule possesses three distinct "reaction vectors."[3] Success depends on selecting reagents that engage one vector without disturbing the others.

Chemoselectivity Map[1][2]

Figure 2: Divergent reactivity pathways.[2] Note that Vector C requires catalysis due to the meta-constraint.

Detailed Reactivity Logic

| Reaction Vector | Reagent System | Chemoselectivity Logic |

| Nitro Reduction | SnCl₂ / HCl or Fe / NH₄Cl | High. Acidic metals reduce |

| Ketone Reduction | NaBH₄ / MeOH | High. Borohydrides reduce ketones to alcohols.[2] They are not strong enough to reduce the nitro group or displace the chloride under standard conditions. |

| C-Cl Substitution | Pd₂dba₃ / XPhos | Required. Because SNAr is deactivated, Palladium catalysis is the only viable route to replace Cl with amines or aryl groups. |

Stability & Handling Protocols

Thermal Stability

-

Melting Point: 78–82°C.[2]

-

Decomposition: Differential Scanning Calorimetry (DSC) data for similar nitro-acetophenones suggests exotherms beginning >220°C.[1][2]

-

Protocol: Do not heat bulk material above 100°C. Drying should be performed under vacuum at 40°C.[2]

Chemical Incompatibilities[2]

-

Strong Bases (NaOH, KOH, NaH): The acetyl group has acidic

-protons ( -

Reducing Agents (LiAlH₄): Non-selective.[2] Will reduce both the ketone and the nitro group simultaneously, often yielding complex mixtures of azo/hydrazo intermediates.

Validated Experimental Protocols

Protocol A: Chemoselective Reduction of Nitro Group

Objective: Synthesis of 3-Amino-5-chloroacetophenone without dechlorinating.

-

Setup: Charge a 3-neck round bottom flask with 1-(3-Chloro-5-nitrophenyl)ethanone (1.0 eq) and Ethanol (10 vol).

-

Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (saturated aq. solution, 2.0 eq).

-

Reaction: Heat to reflux (approx. 78°C) with vigorous mechanical stirring.

-

Monitoring: Monitor by TLC (EtOAc/Hexane 3:7). Starting material (

) disappears; fluorescent amine product ( -

Workup: Filter hot through Celite to remove iron oxide sludge. Concentrate filtrate.[2] Partition between EtOAc and water.[2]

-

Validation: NMR should show disappearance of the downfield nitro-adjacent protons and appearance of a broad singlet (

) at

Protocol B: Ketone Reduction to Alcohol

Objective: Synthesis of 1-(3-Chloro-5-nitrophenyl)ethanol.

-

Setup: Dissolve substrate (1.0 eq) in Methanol (anhydrous, 10 vol) under

. Cool to 0°C.[2] -

Addition: Add Sodium Borohydride (

, 0.6 eq) portion-wise over 15 minutes.-

Caution: Gas evolution (

).[2] Maintain temperature <5°C to prevent side reactions with the nitro group.

-

-

Quench: After 1 hour, quench with Acetone (1 vol) followed by saturated

. -

Isolation: Evaporate MeOH, extract aqueous residue with DCM.

-

Result: Yields the secondary alcohol. The nitro group remains intact (yellow solid).[2]

References

-

Synthesis of Nitroacetophenones: Corson, B. B.; Hazen, R. K.[4] "m-Nitroacetophenone."[1] Organic Syntheses, Coll.[2][4] Vol. 2, p. 434 (1943).[2]

-

Chemoselectivity in Reduction: "Chemoselectivity in the Reduction of 3-Nitroacetophenone." Ambeed Technical Notes.

-

Nucleophilic Substitution Mechanisms: "Nucleophilic Aromatic Substitution (SNAr) vs Metal Catalysis." Chemistry LibreTexts.

-

Safety of Nitro Compounds: "1-(3-Chloro-5-nitrophenyl)ethanone Safety Data Sheet." Sigma-Aldrich.

Strategic Utilization of 1-(3-Chloro-5-nitrophenyl)ethanone in Heterocyclic Scaffold Assembly

Topic: "1-(3-Chloro-5-nitrophenyl)ethanone" for synthesis of novel heterocycles Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

In the landscape of medicinal chemistry, 1-(3-Chloro-5-nitrophenyl)ethanone (CAS 1207175-00-5) represents a highly functionalized "privileged scaffold" precursor.[1] Its unique substitution pattern—featuring a meta-chloro and a meta-nitro group relative to the acetyl moiety—creates a distinct electronic environment.[1] The synergistic electron-withdrawing effects (–I and –M from NO₂, –I from Cl) significantly increase the acidity of the

Part 1: Chemical Profile & Reactivity Logic

The utility of 1-(3-Chloro-5-nitrophenyl)ethanone lies in its electronic "pull-pull" architecture.[1] Unlike unsubstituted acetophenone, the 3,5-disubstitution pattern deactivates the aromatic ring toward electrophilic attack but activates the acetyl side chain for nucleophilic generation.

Table 1: Physicochemical Profile

| Property | Value | Significance in Synthesis |

| Molecular Formula | High atom economy precursor.[1] | |

| Molecular Weight | 199.59 g/mol | Ideal fragment size for Lipinski-compliant drug design.[1] |

| Electronic State | Resists oxidation; directs nucleophiles to the carbonyl or | |

| Enhanced ( | Rapid enolization under mild basic conditions (e.g., | |

| Solubility | Soluble in EtOH, MeOH, DMSO | Compatible with standard polar protic/aprotic synthetic workflows. |

Expert Insight: The 3-position chlorine atom provides a handle for late-stage diversification via Buchwald-Hartwig or Suzuki couplings, while the 5-position nitro group offers a latent amine functionality (via reduction) for solubility enhancement or further derivatization.[1]

Part 2: The Chalcone Gateway (Claisen-Schmidt Condensation)[1]

The primary entry point for heterocyclic synthesis is the conversion of the ethanone into a chalcone (

Experimental Protocol: Synthesis of (E)-1-(3-Chloro-5-nitrophenyl)-3-(substituted)prop-2-en-1-one[1]

Reagents:

-

1-(3-Chloro-5-nitrophenyl)ethanone (1.0 equiv)[1]

-

Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde) (1.0 equiv)

-

Ethanol (95%) or Methanol (Solvent)[1]

-

40% NaOH (aq) or Piperidine (Catalyst)[1]

Step-by-Step Workflow:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 mmol of 1-(3-Chloro-5-nitrophenyl)ethanone and 5.0 mmol of the target aldehyde in 20 mL of ethanol.

-

Catalysis: Add 40% NaOH solution dropwise (approx. 1-2 mL) while stirring at room temperature.

-

Note: The solution often turns yellow/orange immediately, indicating the formation of the chalcone chromophore.

-

-

Reaction: Stir the mixture for 3–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1] The product typically precipitates out due to the planar, rigid structure of the chalcone.

-

Work-up: Pour the reaction mixture into 100 mL of ice-cold water containing mild HCl (to neutralize excess base).

-

Purification: Filter the solid precipitate. Recrystallize from hot ethanol to yield the pure (E)-isomer.[1]

Mechanistic Validation: The reaction proceeds via an enolate mechanism.[1] The meta-nitro group stabilizes the enolate intermediate, preventing the retro-aldol reaction and driving the equilibrium toward the dehydrated enone product.

Part 3: Heterocycle Assembly

Once the chalcone scaffold is established, it acts as a 1,3-dielectrophilic species. We can selectively target the

Pathway A: Synthesis of 3,5-Disubstituted Pyrazoles

Pyrazoles are potent pharmacophores in anti-inflammatory and kinase inhibitor chemistry.

-

Reagent: Hydrazine Hydrate (

) or Phenylhydrazine.[1] -

Conditions: Reflux in Ethanol/Acetic Acid.[1]

-

Protocol:

-

Suspend the chalcone (1 mmol) in 10 mL ethanol.

-

Add hydrazine hydrate (5 mmol, excess).

-

Reflux for 6–8 hours.

-

Mechanism: Michael addition of the hydrazine amine to the

-carbon, followed by intramolecular nucleophilic attack on the carbonyl and dehydration. -

Result: 3-(3-chloro-5-nitrophenyl)-5-(aryl)-4,5-dihydro-1H-pyrazole (or aromatic pyrazole if oxidized/using acetic acid).[1]

-

Pathway B: Synthesis of Isoxazoles

Isoxazoles serve as bioisosteres for carboxylic acids and esters.[1]

-

Reagent: Hydroxylamine Hydrochloride (

).[1] -

Conditions: Reflux in Ethanol with Sodium Acetate (base).[1]

-

Protocol:

-

Mix chalcone (1 mmol), hydroxylamine HCl (2 mmol), and sodium acetate (2 mmol) in ethanol.

-

Reflux for 8–10 hours.

-

Pour into ice water to precipitate the isoxazole.[1]

-

Pathway C: Synthesis of Pyrimidines

Pyrimidines are fundamental to nucleotide-mimic drugs.[1]

Part 4: Visualization of Synthetic Pathways

The following diagram illustrates the divergent synthesis capabilities starting from the core ethanone.

Figure 1: Divergent synthetic tree showing the transformation of the ethanone precursor into three distinct heterocyclic classes via the chalcone intermediate.[2]

Part 5: Mechanistic Detail (Enolate Formation)[1]

Understanding the initial activation is vital for troubleshooting low yields.[1] The following diagram details the electronic activation.

Figure 2: Mechanistic flow of the base-catalyzed activation. The electron-withdrawing groups (EWG) stabilize the anionic intermediate, lowering the activation energy.

Part 6: Troubleshooting & Optimization

-

Issue: Low Yield in Chalcone Step.

-

Cause: Cannizzaro reaction of the aldehyde or incomplete enolization.[1]

-

Solution: Ensure the aldehyde is added after the base has stirred with the ketone for 5-10 minutes. Maintain temperature

to prevent polymerization.

-

-

Issue: "Oiling Out" of Products.

-

Safety Note:

References

-

Synthesis and Biological Evaluation of Chalcones

-

Pyrazole Synthesis Methodologies

- Title: Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.

-

Source: National Institutes of Health (NIH) / PubMed Central.[1]

-

URL:

-

Chemical Properties & Safety Data

-

Claisen-Schmidt Reaction Mechanics

- Title: New Synthesis of Chalcone Derivatives and Their Applic

-

Source: Chemical Review and Letters (2025).[1]

-

URL:

Sources

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1-(3-Chloro-5-nitrophenyl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of 1-(3-chloro-5-nitrophenyl)ethanone. This polysubstituted aromatic ketone is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A thorough understanding of its reactivity towards electrophiles is crucial for the strategic design of synthetic routes to novel target molecules. This document delves into the theoretical principles governing regioselectivity, predicts the outcomes of nitration, halogenation, sulfonation, and Friedel-Crafts reactions, and provides validated experimental protocols for analogous systems.

Introduction: The Electronic Landscape of 1-(3-Chloro-5-nitrophenyl)ethanone

1-(3-Chloro-5-nitrophenyl)ethanone presents a unique case study in electrophilic aromatic substitution. The benzene ring is substituted with three distinct functional groups: an acetyl group (-COCH₃), a chloro group (-Cl), and a nitro group (-NO₂). The interplay of the electronic effects of these substituents dictates the reactivity of the aromatic ring and the regioselectivity of substitution.

-

Deactivating Nature: All three substituents are electron-withdrawing, rendering the aromatic ring significantly less nucleophilic than benzene and thus less reactive towards electrophiles.[2] The acetyl and nitro groups are strongly deactivating due to both inductive and resonance effects, while the chloro group is deactivating primarily through its inductive effect.[2][3]

-

Directing Effects: The directing effects of the substituents are crucial in predicting the position of electrophilic attack.

-

Acetyl and Nitro Groups: These are meta-directing groups.[4] They withdraw electron density from the ortho and para positions, making the meta positions relatively more electron-rich and therefore more susceptible to electrophilic attack.

-

Chloro Group: Halogens are an exception to the general trend; they are deactivating yet ortho-, para-directing.[3] This is due to the competing effects of electron withdrawal by induction and electron donation by resonance.

-

In the case of 1-(3-chloro-5-nitrophenyl)ethanone, the positions on the aromatic ring are numbered as follows for clarity in the subsequent discussion:

Numbering of the aromatic ring in 1-(3-chloro-5-nitrophenyl)ethanone.

The directing effects of the three substituents are summarized in the table below:

| Substituent | Position | Electronic Effect | Directing Effect |

| Acetyl (-COCH₃) | C1 | Deactivating (Inductive & Resonance) | Meta (to C2 and C6) |

| Chloro (-Cl) | C3 | Deactivating (Inductive) | Ortho, Para (to C2, C4, and C6) |

| Nitro (-NO₂) | C5 | Deactivating (Inductive & Resonance) | Meta (to C4 and C6) |

As the table indicates, the directing effects of the acetyl and nitro groups reinforce each other, strongly directing incoming electrophiles to the C2, C4, and C6 positions. The chloro group also directs to these same positions. Therefore, electrophilic substitution is predicted to occur at the positions ortho and para to the chloro group and meta to the acetyl and nitro groups.

Predicted Regioselectivity of Electrophilic Aromatic Substitution

Based on the cumulative directing effects, the potential sites for electrophilic attack on 1-(3-chloro-5-nitrophenyl)ethanone are C2, C4, and C6. Steric hindrance will also play a role in determining the final product distribution. The C2 and C6 positions are sterically more hindered due to their proximity to the acetyl and chloro/nitro groups, respectively. Therefore, substitution at the C4 position is generally favored.

Logical workflow for predicting the major product of electrophilic substitution.

Key Electrophilic Substitution Reactions

This section explores the feasibility and predicted outcomes of common electrophilic aromatic substitution reactions on 1-(3-chloro-5-nitrophenyl)ethanone.

Nitration

The introduction of an additional nitro group onto the already deactivated ring requires harsh reaction conditions. A mixture of concentrated nitric acid and concentrated sulfuric acid is the standard nitrating agent.[5]

Predicted Outcome: The incoming nitronium ion (NO₂⁺) will be directed to the C4 position, yielding 1-(3-chloro-2,5-dinitrophenyl)ethanone .

Experimental Protocol (Adapted from the nitration of acetophenone): [6]

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 1-(3-chloro-5-nitrophenyl)ethanone (1 equivalent).

-

Cool the flask in an ice-salt bath to 0 °C and slowly add concentrated sulfuric acid (excess) while maintaining the temperature below 5 °C.

-

Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (excess) and cool it to 0 °C.

-

Add the cold nitrating mixture dropwise to the solution of the substrate in sulfuric acid, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 1-(3-chloro-2,5-dinitrophenyl)ethanone.

| Reagent | Molar Ratio | Purpose |

| 1-(3-chloro-5-nitrophenyl)ethanone | 1 | Substrate |

| Concentrated Nitric Acid | 1.1 | Nitrating agent |

| Concentrated Sulfuric Acid | Excess | Catalyst and solvent |

Halogenation

Halogenation of a deactivated aromatic ring typically requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, in addition to the halogen (Cl₂ or Br₂).[7]

Predicted Outcome:

-

Chlorination: Substitution with chlorine will occur at the C4 position to yield 1-(2,3-dichloro-5-nitrophenyl)ethanone .

-

Bromination: Substitution with bromine will occur at the C4 position to yield 1-(2-bromo-3-chloro-5-nitrophenyl)ethanone .

Experimental Protocol (General for Halogenation of Deactivated Arenes):

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place 1-(3-chloro-5-nitrophenyl)ethanone (1 equivalent) and a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).

-

Add the Lewis acid catalyst (e.g., anhydrous FeCl₃ or AlBr₃, 1.1 equivalents) to the stirred suspension.

-

Slowly add a solution of the halogen (Cl₂ or Br₂, 1.1 equivalents) in the same solvent from the dropping funnel.

-

After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture and carefully pour it into a mixture of crushed ice and dilute hydrochloric acid to decompose the catalyst.

-

Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine, and then dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

| Reagent | Molar Ratio | Purpose |

| 1-(3-chloro-5-nitrophenyl)ethanone | 1 | Substrate |

| Cl₂ or Br₂ | 1.1 | Halogenating agent |

| Anhydrous FeCl₃ or AlBr₃ | 1.1 | Lewis acid catalyst |

Sulfonation

Sulfonation is typically carried out using fuming sulfuric acid (a solution of SO₃ in H₂SO₄).[8] The reaction is generally reversible.

Predicted Outcome: The incoming electrophile (SO₃ or ⁺SO₃H) will substitute at the C4 position to yield 2-acetyl-4-chloro-6-nitrobenzenesulfonic acid .

Experimental Protocol (General for Sulfonation): [8]

-

In a flask equipped with a mechanical stirrer and a thermometer, carefully add 1-(3-chloro-5-nitrophenyl)ethanone (1 equivalent) to fuming sulfuric acid (excess) at room temperature with stirring.

-

Heat the reaction mixture to 80-100 °C and maintain this temperature for several hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

The sulfonic acid product may precipitate or remain in solution. If it precipitates, it can be collected by filtration. If it remains in solution, it can often be precipitated by the addition of a saturated sodium chloride solution (salting out).

-

The crude product can be purified by recrystallization from water or an appropriate organic solvent.

| Reagent | Amount | Purpose |

| 1-(3-chloro-5-nitrophenyl)ethanone | 1 equivalent | Substrate |

| Fuming Sulfuric Acid (Oleum) | Excess | Sulfonating agent and solvent |

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally not successful on strongly deactivated aromatic rings.[9] The presence of the acetyl and nitro groups significantly reduces the nucleophilicity of the benzene ring, making it unreactive towards the carbocation or acylium ion electrophiles generated in these reactions.

Predicted Outcome: Friedel-Crafts alkylation and acylation are not expected to proceed under standard conditions. The deactivating substituents make the aromatic ring less reactive than the acylating or alkylating agent, leading to no reaction. Forcing conditions may lead to decomposition or undesired side reactions.

Feasibility of electrophilic substitution reactions on 1-(3-chloro-5-nitrophenyl)ethanone.

Conclusion

The electrophilic substitution reactions of 1-(3-chloro-5-nitrophenyl)ethanone are governed by the strong deactivating and meta-directing effects of the acetyl and nitro groups, along with the ortho-, para-directing, and deactivating nature of the chloro substituent. This leads to a predictable regioselectivity, with the C4 position being the most favorable site for electrophilic attack. While nitration, halogenation, and sulfonation are achievable under appropriate, often forcing, conditions, Friedel-Crafts reactions are generally not feasible due to the highly deactivated nature of the aromatic ring. The protocols and predictions outlined in this guide serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the rational design of synthetic pathways utilizing this important chemical intermediate.

References

-

Chem-Impex. (n.d.). 1-(3-Chloro-5-nitrophenyl)ethanone. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acetophenone, m-nitro-. Retrieved from [Link]

-

IS MUNI. (n.d.). Synthesis of 3-nitroacetophenone. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Sulfonation of Benzene. Retrieved from [Link]

-

JoVE. (2023, April 30). ortho–para-Directing Deactivators: Halogens. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]

-

ACS Publications. (2017, December 19). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acetophenone, m-nitro-. Retrieved from [Link]

-

Chem-Impex. (n.d.). 1-(3-Chloro-5-nitrophenyl)ethanone. Retrieved from [Link]

-

ResearchGate. (n.d.). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2008, February 1). Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011, January 7). synthesis and photochemical properties of substituted Ir(III) complexes that exhibit blue, green, and red color luminescence emission. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

YouTube. (2023, February 12). Electrophilic substitution reaction of acetophenone| Nitration. Retrieved from [Link]

-

Quora. (2019, March 6). How to synthesise 2-nitroacetophenone by nitration of acetophenone. Retrieved from [Link]

- Google Patents. (n.d.). EP1443040A1 - Process for preparing 3-chloro-5-nitrotoluene.

-

Socratic.org. (n.d.). Undesired polysubstitution of a benzene ring is most likely to be encountered in the case of. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Retrieved from [Link]

-

Wikipedia. (n.d.). Ketone halogenation. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Methods for the Synthesis of 3-Nitro-5-chloro-1,2,4-triazole. Retrieved from [Link]

- Google Patents. (n.d.). CN109232259B - A kind of preparation method of nitroacetophenone.

-

Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). C−H bromination in deactivated aromatic rings under transition metal‐free condition. Retrieved from [Link]

-

YouTube. (2016, April 7). Sulfonation of Benzene and Aromatic Rings. Retrieved from [Link]

-

University of Southampton. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Retrieved from [Link]

-

International Journal of Current Microbiology and Applied Sciences. (2015). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. Retrieved from [Link]

-

Sci-Hub. (n.d.). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Video: ortho–para-Directing Deactivators: Halogens [jove.com]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. homework.study.com [homework.study.com]

- 8. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Biological Activity & Synthesis of 1-(3-Chloro-5-nitrophenyl)ethanone Derivatives

The following technical guide details the biological activity, synthesis, and mechanistic profiling of 1-(3-Chloro-5-nitrophenyl)ethanone derivatives.

Executive Summary

1-(3-Chloro-5-nitrophenyl)ethanone (also known as 3'-chloro-5'-nitroacetophenone) represents a high-value pharmacophore in medicinal chemistry.[1] Its structural uniqueness lies in the meta-positioning of electron-withdrawing groups (chloro and nitro) relative to the acetyl moiety. This specific substitution pattern enhances lipophilicity and metabolic stability, making it a potent scaffold for developing antimicrobial chalcones and anticancer thiazolidinone hybrids .

Key biological validations include:

-

Anticancer Potency: Derivatives exhibit sub-micromolar IC

values against leukemia (MOLT-4) and colon cancer (SW-620) lines.[2] -

Antimicrobial Efficacy: Chalcone derivatives demonstrate broad-spectrum activity against S. aureus and C. albicans, often outperforming standard antibiotics in biofilm disruption assays.

-

Mechanism: Dual-action modulation involving tubulin polymerization inhibition (mitotic arrest) and ROS-mediated mitochondrial apoptosis .

Chemical Foundation & SAR Analysis

The core scaffold functions as a "privileged structure" due to three reactive sites:

-

Acetyl Group (-COCH

): The primary site for Claisen-Schmidt condensation to form chalcones ( -

Nitro Group (-NO

): A strong electron-withdrawing group (EWG) that increases the electrophilicity of the Michael acceptor system in derived chalcones, enhancing covalent interactions with cysteine residues in target enzymes. -

Chloro Group (-Cl): Enhances lipophilicity (LogP), facilitating passive transport across bacterial cell walls and the blood-brain barrier.

Structural Logic Diagram

The following diagram illustrates the synthetic divergence from the parent scaffold.

Figure 1: Synthetic divergence from the parent acetophenone scaffold into three primary bioactive classes.[2]

Synthesis Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (TLC monitoring and melting point verification).

Protocol A: Synthesis of 3'-Chloro-5'-nitrochalcones

Objective: Create the

Reagents:

-

1-(3-Chloro-5-nitrophenyl)ethanone (10 mmol)

-

Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde) (10 mmol)

-

NaOH (40% aqueous solution)

-

Ethanol (95%)[3]

Step-by-Step Methodology:

-

Solubilization: Dissolve 10 mmol of the acetophenone and 10 mmol of the aldehyde in 20 mL of ethanol in a round-bottom flask.

-

Catalysis: Add 2 mL of 40% NaOH dropwise while stirring at 0–5°C (ice bath) to prevent polymerization.

-

Reaction: Stir the mixture at room temperature for 4–6 hours.

-

Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the acetophenone spot indicates completion.

-

-

Precipitation: Pour the reaction mixture into 100 mL of ice-cold water containing 2 mL of HCl (to neutralize base).

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

-

Expected Yield: 75–85%.

-

Characterization: IR peak at ~1650 cm

(C=O) and ~1600 cm

-

Protocol B: Synthesis of Thiazolidinone Hybrids

Objective: Cyclize the chalcone intermediate to enhance anticancer specificity.

Reagents:

-

Synthesized Chalcone (from Protocol A)

-

Thioglycolic acid (or Thiosemicarbazide)

-

Anhydrous Zinc Chloride (ZnCl

)

Methodology:

-

Reflux the chalcone (0.01 mol) with thioglycolic acid (0.01 mol) in dry dioxane (25 mL) containing a catalytic amount of ZnCl

. -

Maintain reflux for 8–10 hours.

-

Cool and pour into crushed ice. Filter the solid product and recrystallize from methanol.

Biological Activity Profile

Anticancer Activity

Derivatives of this scaffold, particularly thiazolidinone hybrids , have shown potent cytotoxicity against the NCI-60 cell line panel.[2] The "butterfly model" of tubulin binding suggests these compounds occupy the colchicine binding site.

Table 1: Cytotoxicity Profile (Representative Data)

| Compound Class | Cell Line | Cancer Type | IC | Mechanism |

| Chalcone Hybrid | MOLT-4 | Leukemia | 0.016 | Tubulin destabilization |

| Thiazolidinone | SW-620 | Colon | 0.35 | Apoptosis (Caspase-3 activation) |

| Chalcone Hybrid | MCF-7 | Breast | 0.48 | ROS generation |

| Parent Scaffold | HCT-116 | Colon | >50 | Weak activity (requires derivatization) |

Antimicrobial & Antifungal Activity

The 3-chloro-5-nitro substitution pattern is critical for penetrating the peptidoglycan layer of Gram-positive bacteria.

-

Key Insight: The presence of the nitro group at the meta position (relative to the ketone) prevents steric hindrance, allowing the chloro group to interact with bacterial cell membrane lipids.

-

Spectrum: High activity against Staphylococcus aureus (MIC: 3.12–6.25 µg/mL) and Candida albicans.

-

Biofilm Inhibition: Chalcone derivatives have been observed to inhibit biofilm formation in P. aeruginosa by disrupting quorum sensing signals.

Mechanism of Action (MOA)

The biological effects are driven by two primary pathways: Microtubule Destabilization (Cancer) and Membrane Disruption (Microbes).

MOA Visualization

Figure 2: Dual-mechanism pathway showing anticancer (left/center) and antimicrobial (right) modes of action.

References

-

PubChem. 1-(3-Chloro-5-nitrophenyl)ethanone Compound Summary. National Library of Medicine. [Link]

-

MDPI Molecules. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021).[4][5] [Link]

-

ResearchGate. Synthesis and Biological Evaluation of Nitro-substituted Chalcones as Potent Antibacterial and Antifungal Agents. (2023).[6] [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of Novel Pyrazole Derivatives from 1-(3-Chloro-5-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of novel pyrazole derivatives, utilizing 1-(3-chloro-5-nitrophenyl)ethanone as a key starting material. The protocol details a robust and efficient cyclocondensation reaction with hydrazine hydrate, a cornerstone method for constructing the pyrazole core.[1][2][3] This application note is designed to equip researchers in medicinal chemistry and drug development with the necessary theoretical understanding and practical steps for the synthesis, purification, and characterization of these valuable heterocyclic compounds. The pyrazole scaffold is of significant interest due to its prevalence in a wide array of pharmacologically active agents.[4][5][6]

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are a privileged scaffold in medicinal chemistry.[5] Their unique structural and electronic properties allow them to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities.[5][7] Pyrazole-containing compounds have been successfully developed as anti-inflammatory, analgesic, anticancer, antidepressant, and antimicrobial agents.[5][8] The versatility of the pyrazole core allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties, a critical aspect of modern drug discovery.[9][10]

The selection of 1-(3-chloro-5-nitrophenyl)ethanone as the starting material provides a strategic entry point for creating a library of novel pyrazole derivatives. The presence of the chloro and nitro substituents on the phenyl ring offers opportunities for further chemical modifications, potentially leading to compounds with enhanced biological activity.

The Synthetic Strategy: Cyclocondensation Reaction

The most common and classic synthesis of pyrazoles is the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, a reaction often referred to as the Knorr pyrazole synthesis.[2][3][11][12][13] In the context of this protocol, the 1-(3-chloro-5-nitrophenyl)ethanone first needs to be converted into a 1,3-dicarbonyl equivalent. A common approach is the Claisen condensation with a suitable ester, such as diethyl oxalate, to form an intermediate β-diketone. This intermediate is then reacted with hydrazine hydrate in a cyclization reaction to yield the desired pyrazole.

Causality Behind Experimental Choices:

-

Choice of Base: A strong base like sodium ethoxide is typically used to deprotonate the α-carbon of the acetophenone, initiating the Claisen condensation.

-

Reaction Solvent: Anhydrous ethanol is a common solvent for this reaction as it is compatible with sodium ethoxide and effectively dissolves the reactants.

-

Acidic Workup: An acidic workup is necessary to neutralize the reaction mixture and protonate the enolate intermediate, leading to the formation of the β-diketone.

-

Cyclization Catalyst: The cyclocondensation with hydrazine hydrate is often catalyzed by a small amount of acid, which protonates a carbonyl group, making it more electrophilic and facilitating the initial nucleophilic attack by hydrazine.[11][12][13]

Reaction Mechanism

The overall synthesis can be conceptually broken down into two key stages:

Stage 1: Formation of the 1,3-Dicarbonyl Intermediate (Claisen Condensation)

-

Deprotonation: Sodium ethoxide abstracts a proton from the α-carbon of 1-(3-chloro-5-nitrophenyl)ethanone to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of diethyl oxalate.

-

Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion to form the 1,3-dicarbonyl compound.

Stage 2: Pyrazole Ring Formation (Cyclocondensation)

-

Hydrazone Formation: One of the nitrogen atoms of hydrazine hydrate attacks one of the carbonyl groups of the 1,3-dicarbonyl intermediate to form a hydrazone.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl group in an intramolecular fashion, forming a five-membered ring intermediate.

-

Dehydration: The cyclic intermediate undergoes dehydration (loss of a water molecule) to yield the aromatic pyrazole ring.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 1-(3-Chloro-5-nitrophenyl)ethanone | ≥98% | Commercially Available |

| Diethyl oxalate | ≥99% | Commercially Available |

| Sodium metal | Reagent Grade | Commercially Available |

| Anhydrous Ethanol | 200 proof | Commercially Available |

| Hydrazine hydrate (80%) | Reagent Grade | Commercially Available |

| Glacial Acetic Acid | ACS Grade | Commercially Available |

| Hydrochloric Acid (concentrated) | ACS Grade | Commercially Available |

| Ethyl acetate | HPLC Grade | Commercially Available |

| Hexane | HPLC Grade | Commercially Available |

| Silica gel for column chromatography | 60-120 mesh | Commercially Available |

| TLC plates (Silica gel 60 F254) | Commercially Available |

Synthesis of 1-(3-Chloro-5-nitrophenyl)-3-ethoxy-1,3-dioxopropan-2-one (Intermediate)

-

Preparation of Sodium Ethoxide: In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 50 mL of anhydrous ethanol. Carefully add small, freshly cut pieces of sodium metal (2.3 g, 0.1 mol) to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Stir the mixture until all the sodium has dissolved.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add a solution of 1-(3-chloro-5-nitrophenyl)ethanone (19.95 g, 0.1 mol) in 50 mL of anhydrous ethanol.

-

Addition of Diethyl Oxalate: Add diethyl oxalate (14.6 g, 0.1 mol) dropwise to the reaction mixture at room temperature with constant stirring.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[14][15]

-

Workup: After completion of the reaction, pour the mixture into 200 mL of ice-cold water and acidify with dilute hydrochloric acid to pH 3-4. The solid precipitate of the 1,3-dicarbonyl intermediate is collected by filtration, washed with cold water, and dried under vacuum.

Synthesis of 3-(3-Chloro-5-nitrophenyl)-1H-pyrazole-5-carboxylic acid

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve the dried 1,3-dicarbonyl intermediate (0.1 mol) in 100 mL of ethanol.

-

Addition of Hydrazine Hydrate: Add hydrazine hydrate (80%, 6.25 mL, 0.1 mol) to the solution, followed by the addition of 2-3 drops of glacial acetic acid.

-

Reflux: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.[8][14][15]

-

Workup: After the reaction is complete, cool the mixture to room temperature. The solid product that precipitates out is collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[16]

Characterization

The synthesized pyrazole derivative should be characterized using the following spectroscopic techniques:

-

¹H NMR and ¹³C NMR: To confirm the structure and purity of the compound.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.[17]

Expected Spectroscopic Data:

-

¹H NMR: Signals corresponding to the aromatic protons on the phenyl and pyrazole rings, and a broad singlet for the N-H proton of the pyrazole.

-

¹³C NMR: Signals for the carbon atoms of the phenyl and pyrazole rings, and the carboxylic acid carbonyl carbon.

-

IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (around 3200-3400), C=O stretching of the carboxylic acid (around 1700), C=N stretching of the pyrazole ring (around 1600), and N-O stretching of the nitro group (around 1530 and 1350).[17]

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| 3-(3-Chloro-5-nitrophenyl)-1H-pyrazole-5-carboxylic acid | C₁₀H₆ClN₃O₄ | 267.63 | To be determined | To be determined |

Visualization of the Synthetic Workflow

Caption: Overall synthetic workflow for the preparation of the target pyrazole derivative.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low yield of 1,3-dicarbonyl intermediate | Incomplete reaction or decomposition. | Ensure anhydrous conditions. Increase reaction time. |

| Low yield of pyrazole | Incomplete cyclization. | Increase reflux time. Ensure catalytic amount of acid is present. |

| Impure product after recrystallization | Inappropriate solvent system. | Screen different recrystallization solvents (e.g., ethanol, methanol, ethyl acetate/hexane). |

| Multiple spots on TLC of the final product | Presence of starting materials or side products. | Purify by column chromatography. |

Safety Precautions

-

Hydrazine hydrate is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Sodium metal is highly reactive with water. Handle under an inert atmosphere and away from any source of moisture.

-

Concentrated acids and bases are corrosive. Handle with appropriate care and PPE.

-

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a detailed and practical guide for the synthesis of 3-(3-chloro-5-nitrophenyl)-1H-pyrazole-5-carboxylic acid from 1-(3-chloro-5-nitrophenyl)ethanone. The described protocol is robust and can be adapted for the synthesis of a variety of pyrazole derivatives. The synthesized compounds hold potential for further investigation in drug discovery programs due to the well-established pharmacological importance of the pyrazole scaffold.

References

-

Knorr pyrazole synthesis. Name-Reaction.com. Available from: [Link]

-

Synthesis of Pyrazoline Derivatives from Chalcones. The UNC Asheville Journal of Undergraduate Scholarship. Available from: [Link]

-

Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Available from: [Link]

-

Karrouchi, K., et al. Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. ResearchGate. Available from: [Link]

-

Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia. Available from: [Link]

-

The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry. Available from: [Link]

-

Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available from: [Link]

-

SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. ResearchGate. Available from: [Link]

-

The synthetic development of pyrazole nucleus: From reflux to microwave. Scholars Research Library. Available from: [Link]

-

SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. OJS UMMADA. Available from: [Link]

-

Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available from: [Link]

-

PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Rasayan Journal of Chemistry. Available from: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available from: [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. Available from: [Link]

-

Knorr Pyrazole Synthesis. J&K Scientific LLC. Available from: [Link]

-

Some Information for (TLC) ofNew Heterocyclic Compounds. ResearchGate. Available from: [Link]

- Preparation process of p-nitro phenyl hydrazine hydrochloride. Google Patents.

-

A fluorescent target-guided Paal–Knorr reaction. PMC - NIH. Available from: [Link]

-

Synthesis of New Chalcones and Pyrazoles Derived from Dehydroacetic Acid. ResearchGate. Available from: [Link]

-

Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Available from: [Link]

- Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Google Patents.

-

Pyrazole: An Important Core in Many Marketed and Clinical Drugs. ResearchGate. Available from: [Link]

-

Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Available from: [Link]

-

Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses. Available from: [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PMC - PubMed Central. Available from: [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH. Available from: [Link]

-

Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. Available from: [Link]

-

Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. Organic Letters - ACS Publications. Available from: [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available from: [Link]

-

A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. ResearchGate. Available from: [Link]

-

Knorr pyrrole synthesis. Wikipedia. Available from: [Link]

-

Uses of TLC. Chemistry LibreTexts. Available from: [Link]

-

Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

-

A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET. Available from: [Link]

-

Dependence of anticonvulsant activity of 1-aryl-1, 5-dihydro-4H-pyrazole (3,4-d) pyrimidine-4-one derivatives on biopharmaceutical factors. ResearchGate. Available from: [Link]

-

Reaction of 5 and 6 with hydrazine hydrate. ResearchGate. Available from: [Link]

-

Structures and tautomerism of substituted pyrazoles studied in... ResearchGate. Available from: [Link]

-

Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway. RSC Publishing. Available from: [Link]

-

Thin-layer chromatography of some heterocyclic nitrogen compounds. Request PDF. Available from: [Link]

-

The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry. Available from: [Link]

-

The Significance of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Dynamic Solvent System as a novel approach in sustainable pyrazolate MOF crystallization. Nature. Available from: [Link]

-

Synthesis of 1-(2-chloro-4-nitrophenyl)hydrazine. PrepChem.com. Available from: [Link]

Sources

- 1. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 8. ojs.ummada.ac.id [ojs.ummada.ac.id]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. name-reaction.com [name-reaction.com]

- 12. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 13. jk-sci.com [jk-sci.com]

- 14. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

Application Note: Purification of 1-(3-Chloro-5-nitrophenyl)ethanone by Recrystallization

Abstract

This application note details the purification of 1-(3-Chloro-5-nitrophenyl)ethanone (CAS: 5527-94-6), a critical intermediate in the synthesis of bioactive heterocyclic compounds. While synthesis via the nitration of 3-chloroacetophenone is efficient, it frequently yields a mixture of regioisomers (2-nitro, 4-nitro) and unreacted starting materials. This protocol establishes a robust recrystallization workflow using a binary solvent system (Ethanol/Water) to achieve >98% HPLC purity. Special emphasis is placed on mitigating "oiling out"—a common failure mode for low-melting nitro-aromatics.

Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Understanding the solute's properties is the foundation of any crystallization process. 1-(3-Chloro-5-nitrophenyl)ethanone possesses a deactivated aromatic ring, making it moderately polar but lipophilic enough to present solubility challenges in purely aqueous systems.

| Property | Data | Relevance to Protocol |

| Chemical Name | 1-(3-Chloro-5-nitrophenyl)ethanone | Target Molecule |

| Molecular Formula | C₈H₆ClNO₃ | MW: 199.59 g/mol |

| Predicted Melting Point | 60–80 °C (Range)* | Critical: Low MP increases risk of oiling out (liquid-liquid phase separation) before crystallization.[1] |

| Solubility (Hot) | High: Ethanol, Methanol, EtOAc | Good candidates for the "solvent". |

| Solubility (Cold) | Low: Water, Heptane, Hexane | Good candidates for the "anti-solvent". |

| Appearance | Pale yellow to off-white solid | Color is a visual indicator of impurity removal (dark orange/brown often indicates oxidation byproducts). |

*Note: Experimental melting points for this specific regioisomer vary by synthesis method and purity. Always determine the crude melting point via DSC or capillary tube before scaling up.

Solvent Selection Strategy

The choice of solvent is dictated by the "Like Dissolves Like" principle, balanced against the need for a steep solubility curve (high solubility at high T, low solubility at low T).

The Logic of Binary Systems

For this nitro-chloro derivative, single solvents often fail:

-

Pure Ethanol: Solubility is often too high even at cold temperatures, leading to poor recovery (yield loss).

-

Pure Water: Practically insoluble.

Therefore, a Binary Solvent System (Solvent + Anti-solvent) is utilized. The graph below illustrates the decision logic used to select the Ethanol/Water system.

Figure 1: Decision tree for solvent selection targeting moderate polarity nitro-aromatics.

Detailed Recrystallization Protocol

Safety Warning: Nitro compounds can be energetic. Avoid heating to dryness. Work in a fume hood to avoid inhaling dust or vapors.

Materials

-

Crude Solid: 1-(3-Chloro-5-nitrophenyl)ethanone (10.0 g example scale).

-

Solvent: Ethanol (95% or Absolute).[2]

-

Anti-Solvent: Deionized Water.

-

Equipment: Round-bottom flask (RBF), reflux condenser, magnetic stirrer, heating mantle/oil bath, Buchner funnel.

Step-by-Step Procedure

Phase 1: Dissolution[2]

-

Setup: Place 10.0 g of crude solid into a 250 mL RBF equipped with a magnetic stir bar.

-

Solvent Addition: Add 30 mL of Ethanol (3 mL/g ratio). Note: This is a starting point. We aim for a near-saturated solution at boiling.

-

Heating: Attach the reflux condenser and heat the mixture to a gentle boil (approx. 78°C) with stirring.

-

Saturation Adjustment:

-

Hot Filtration (Optional but Recommended): If insoluble black specks (carbon/inorganics) are visible, filter the hot solution rapidly through a pre-warmed fluted filter paper or a heated glass frit. Return the filtrate to the RBF and reheat to reflux.

Phase 2: Crystallization (The Binary Method)

-

Anti-Solvent Addition: While maintaining a gentle reflux, add warm water dropwise through the top of the condenser.

-

Cloud Point: Continue adding water until a faint, persistent turbidity (cloudiness) appears and does not disappear with stirring.

-

Clearing: Add a small amount of Ethanol (1-2 mL) just to clear the turbidity. The solution should now be saturated at the boiling point.

-

Nucleation: Remove the heat source. Allow the flask to cool slowly to room temperature on a cork ring or wood block. Do not place directly on a cold benchtop ; rapid cooling induces oiling out.

-

Tip: If the product begins to separate as an oil (droplets) rather than crystals, vigorous stirring or scratching the glass wall with a rod can induce proper crystallization.

-

Phase 3: Isolation

-

Final Cooling: Once at room temperature, place the flask in an ice-water bath (0–4°C) for 30 minutes to maximize yield.

-

Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with a small volume (10–15 mL) of cold Ethanol/Water (50:50 mixture). Do not use pure ethanol as it may redissolve the product.

-

Drying: Dry the solid in a vacuum oven at 35–40°C for 4-6 hours. Caution: Do not exceed 50°C to prevent melting.

Troubleshooting: The "Oiling Out" Phenomenon

"Oiling out" occurs when the solute separates as a liquid phase before it crystallizes. This traps impurities and results in a solid block upon freezing, rather than pure crystals.

Mechanism: The saturation temperature of the solute is higher than its melting point in the solvent mixture.

Corrective Actions:

-

Seeding: Add a tiny crystal of pure product (seed) to the solution when it is slightly above the saturation temperature. This provides a template for crystal growth.[3]

-

Re-heating: If oil appears, reheat the mixture until clear. Add slightly more Ethanol (Solvent) to lower the saturation point, then cool very slowly.

-

Solvent Switch: If Ethanol/Water consistently oils out, switch to Isopropanol (IPA) / Heptane .

Analytical Validation

To ensure the protocol was successful, the following analytical methods are required:

| Method | Acceptance Criteria | Purpose |

| HPLC (UV @ 254 nm) | > 98.0% Area | Quantifies chemical purity and removal of isomers. |

| 1H-NMR (CDCl₃) | Consistent structure; no solvent peaks. | Confirms identity and ensures drying is complete. |

| Melting Point | Sharp range (< 2°C width). | Broad range indicates impurities or wet sample. |

Visualizing the Validation Workflow

Figure 2: Analytical validation workflow for purified intermediates.

References

-

ChemicalBook. (2023). 3'-Chloro-5'-fluoroacetophenone Properties (Analogous Structure Data). Retrieved from

-

National Institute of Standards and Technology (NIST). (2023). Ethanone, 1-(3-nitrophenyl)- Phase change data.[4] NIST Chemistry WebBook, SRD 69. Retrieved from

-

PubChem. (2023). 3-Chloro-5-nitroaniline Compound Summary (Structural Analog). National Library of Medicine. Retrieved from

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.[5] Retrieved from

-

BenchChem. (2025).[2] Purification of Nitroacetophenone Derivatives.[2][1] Technical Support Center.[2] Retrieved from

Sources

Technical Application Note: Precision Buchwald-Hartwig Amination of Electron-Deficient Aryl Chlorides

Executive Summary

This application note details the optimized protocol for the Buchwald-Hartwig Cross-Coupling of 1-(3-Chloro-5-nitrophenyl)ethanone . This substrate presents a unique "push-pull" electronic challenge: the highly electron-deficient aromatic ring (activated by -NO₂ and -COCH₃) facilitates oxidative addition but renders the system susceptible to base-mediated side reactions such as enolization, aldol condensation, or nucleophilic aromatic substitution (

This guide moves beyond standard conditions, recommending a Third-Generation (G3) or Fourth-Generation (G4) Palladacycle Precatalyst system paired with a weak inorganic base to ensure chemoselectivity and high yield.

Retrosynthetic & Mechanistic Analysis

Substrate Profiling

-

Substrate: 1-(3-Chloro-5-nitrophenyl)ethanone

-

Electronic Character: Highly

-acidic (Electron Deficient). -

Activation: The meta-nitro and meta-acetyl groups significantly lower the LUMO energy of the C-Cl bond, making Oxidative Addition to Pd(0) rapid, even with less electron-rich ligands.

-

Risk Factors:

-

Base Sensitivity: The acetyl group (

) is prone to deprotonation by strong bases (e.g., NaOtBu), leading to -

Nitro Group Interference: While generally stable, the nitro group can poison catalysts if reducing conditions are too strong, or undergo

displacement if the amine is small and nucleophilic.

-

Catalyst Design Strategy

To match the substrate's electronics, we employ Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .

-

Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines). These bulky, electron-rich ligands prevent formation of inactive palladium dimers and facilitate the Reductive Elimination step, which can be the rate-determining step for electron-deficient aryl halides.

-

Base: Cesium Carbonate (

) .[1] A weaker, heterogeneous base is critical to avoid enolizing the ketone.

Visualization: Mechanistic Pathway

Figure 1: Catalytic cycle emphasizing the rapid oxidative addition facilitated by the nitro group and the critical role of mild base activation.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Specification |

| Aryl Chloride | 1.0 | Substrate | >98% Purity |

| Amine | 1.2 | Nucleophile | Dry, distilled if liquid |

| BrettPhos Pd G4 | 0.02 (2 mol%) | Precatalyst | For Primary Amines |

| RuPhos Pd G4 | 0.02 (2 mol%) | Precatalyst | For Secondary Amines |

| Cesium Carbonate | 2.0 - 3.0 | Base | Anhydrous, granular (ground) |

| 1,4-Dioxane | [0.2 M] | Solvent | Anhydrous (<50 ppm H₂O) |

Step-by-Step Procedure (1.0 mmol Scale)

Step 1: Reactor Preparation

-

Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar and a Teflon-lined septum cap.

-

Cool under a stream of Argon or Nitrogen.

Step 2: Charge Solids

-

Add 1-(3-Chloro-5-nitrophenyl)ethanone (199.6 mg, 1.0 mmol).

-

Add Cesium Carbonate (

) (977 mg, 3.0 mmol). Note: Grinding the base with a mortar and pestle immediately before use increases surface area and reactivity. -

Add BrettPhos Pd G4 (18 mg, 2 mol%) ORRuPhos Pd G4 (depending on amine type).

-

Critical: If the amine is a solid, add it at this step (1.2 mmol).

Step 3: Solvent & Degassing

-

Seal the vial. Evacuate and backfill with Argon three times (Cycle: Vacuum 30s / Argon 10s).

-

Inject anhydrous 1,4-Dioxane (5.0 mL) via syringe.

-

If the amine is a liquid, add it now via syringe (1.2 mmol).

Step 4: Reaction

-

Place the vial in a pre-heated aluminum block at 80 °C . Do not exceed 100 °C to prevent nitro-group degradation.

-

Stir vigorously (800-1000 RPM). The heterogeneous base requires high agitation for effective mass transfer.

-

Monitor by HPLC or TLC at 1 hour and 4 hours. Conversion is typically complete within 2-6 hours due to the activated nature of the aryl chloride.

Step 5: Work-up

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (10 mL) and filter through a pad of Celite to remove inorganic salts and Palladium black.

-

Concentrate the filtrate under reduced pressure.

-

Purify via Flash Column Chromatography (SiO₂). Note: The amino-nitro product is likely highly colored (yellow/orange/red).

Optimization & Troubleshooting Guide

Ligand Selection Matrix

Use this decision tree to select the optimal ligand based on your specific amine partner.